4,4'-Diaminooctafluorobiphenyl
Overview
Description
Mechanism of Action
Mode of Action
It is known that the compound is soluble in organic solvents , which suggests it may interact with lipid-rich areas of cells, such as cell membranes or intracellular organelles.
Biochemical Pathways
The biochemical pathways affected by 4,4’-Diaminooctafluorobiphenyl are currently unknown
Pharmacokinetics
Its solubility in organic solvents suggests it may be well absorbed in the body, particularly through lipid-rich tissues . .
Result of Action
It is known that the compound has low toxicity and high thermal stability , suggesting it may have potential uses in various applications, including biomedical research and industrial processes .
Action Environment
The action, efficacy, and stability of 4,4’-Diaminooctafluorobiphenyl can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its action may be influenced by the lipid content of the environment . Additionally, its high thermal stability indicates that it may retain its activity under a wide range of temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diaminooctafluorobiphenyl typically involves the reaction of octafluorobiphenyl with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to facilitate the formation of the diamine compound .
Industrial Production Methods: Industrial production of 4,4’-Diaminooctafluorobiphenyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diaminooctafluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Diaminooctafluorobiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of high-performance materials, including plastics and coatings
Comparison with Similar Compounds
4,4’-Diaminobiphenyl: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4’-Diaminohexafluorobiphenyl: Contains fewer fluorine atoms, leading to variations in stability and reactivity.
4,4’-Diaminotetrafluorobiphenyl: Even fewer fluorine atoms, further altering its chemical behavior
Uniqueness: 4,4’-Diaminooctafluorobiphenyl is unique due to its high fluorine content, which imparts exceptional thermal stability and low toxicity. These properties make it particularly valuable in applications requiring robust and safe materials .
Properties
IUPAC Name |
4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOLORXQTIGHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061424 | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038-66-0 | |
Record name | 4,4′-Diaminooctafluorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octafluorobenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octafluorobenzidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octafluoro-4,4'-biphenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4,4'-Diaminooctafluorobiphenyl and how was it determined?
A1: this compound consists of a biphenyl ring system where all hydrogen atoms are replaced by fluorine, except for the 4 and 4' positions, which have amino (NH2) groups. [] The structure was determined using various techniques, including NMR spectroscopy and computational methods like Density Functional Theory (DFT) and Hartree Fock calculations. [] These methods provide insights into the molecule's geometry, bond lengths, and electron distribution. [] You can find more details about the structural features in this paper: []
Q2: Are there any computational models available for this compound?
A2: Yes, the study by Dąbrowska et al. employed both Density Functional Theory (DFT) and ab initio Hartree Fock calculations to investigate the molecular structure of this compound. [] These computational methods help predict the molecule's properties and behavior, offering valuable insights into its potential applications.
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